molecular formula C20H15N3O5S B2418807 Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate CAS No. 864860-54-8

Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2418807
CAS No.: 864860-54-8
M. Wt: 409.42
InChI Key: FDVMULIDDFWCCU-UHFFFAOYSA-N
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Description

Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound with a molecular formula of C20H15N3O5S and a molecular weight of 409.42 g/mol. This compound is characterized by the presence of a benzo[d]thiazole ring system, which is known for its diverse biological activities . The compound also contains a pyrrolidin-1-yl group, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrolidin-1-yl group: This step often involves the use of pyrrolidine and suitable activating agents to facilitate the nucleophilic substitution reaction.

    Amidation reaction:

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present

Properties

IUPAC Name

methyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S/c1-28-19(27)12-5-6-14-15(10-12)29-20(21-14)22-18(26)11-3-2-4-13(9-11)23-16(24)7-8-17(23)25/h2-6,9-10H,7-8H2,1H3,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVMULIDDFWCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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